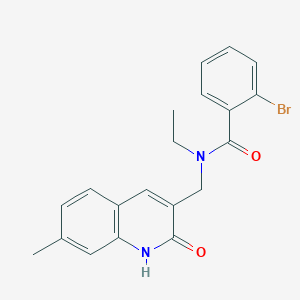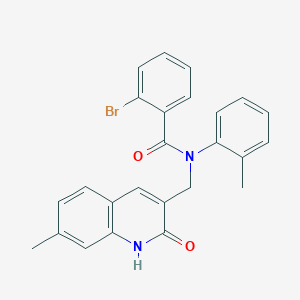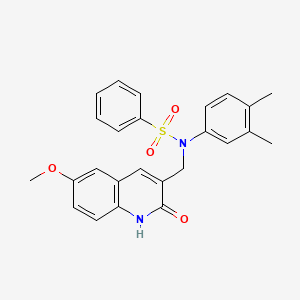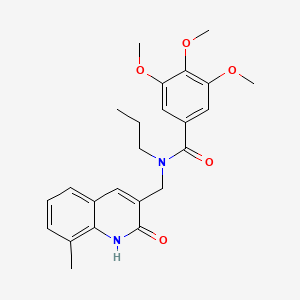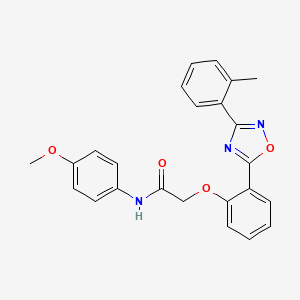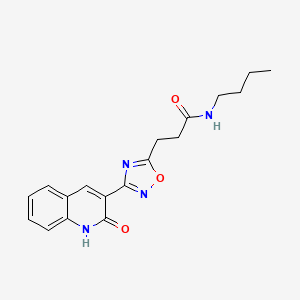
N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound that has gained interest in scientific research due to its potential as a fluorescent probe for detecting and imaging protein aggregates.
作用機序
N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide binds to amyloid fibrils through hydrogen bonding and hydrophobic interactions, forming a fluorescent complex. The specific binding of N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to amyloid fibrils is due to the unique structure of the oxadiazole moiety, which allows for selective recognition of amyloid aggregates.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has no known biochemical or physiological effects on living organisms, as it is primarily used as a research tool for studying protein aggregates.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe for detecting protein aggregates is its selectivity and sensitivity. N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can selectively bind to amyloid fibrils and form a fluorescent complex, allowing for their visualization and quantification. However, one limitation of using N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its potential toxicity, as it contains a chlorophenyl group, which has been shown to have cytotoxic effects in some cell types.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. By studying the formation and progression of protein aggregates using N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, researchers can identify new targets for drug development. Additionally, N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be used in the development of new diagnostic tools for neurodegenerative diseases, as it can selectively bind to amyloid fibrils and form a fluorescent complex, allowing for their visualization and quantification. Finally, further research is needed to determine the potential toxicity of N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and its derivatives, as this will be important for their safe use in scientific research.
合成法
The synthesis of N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves multiple steps, including the reaction of 2-chlorobenzaldehyde with o-toluidine to form 2-chloro-N-(o-tolyl)benzamide, which is then reacted with hydrazine hydrate to form 2-chloro-N-(o-tolyl)benzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form N-(o-tolyl)-2-chloro-N'-(2-oxoethyl)benzohydrazide, which is further reacted with triethylorthoformate and acetic anhydride to form N-(o-tolyl)-2-chloro-N'-(2-oxoethyl)-N-(triethylorthoformate)benzohydrazide. Finally, cyclization with potassium carbonate and 2-chlorophenacyl bromide yields N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential as a fluorescent probe for detecting and imaging protein aggregates, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can selectively bind to amyloid fibrils and form a fluorescent complex, allowing for their visualization and quantification. This makes N-(2-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide a valuable tool for studying the formation and progression of protein aggregates in vitro and in vivo.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-6-2-3-7-13(12)18-21-17(24-22-18)11-10-16(23)20-15-9-5-4-8-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXSNIDUGVBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

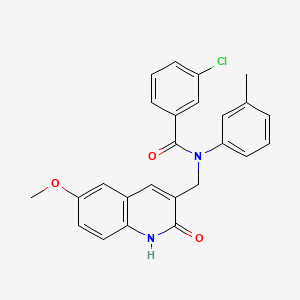

![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)
